molecular formula C16H14N2O5 B6408028 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% CAS No. 1262010-05-8

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%

Cat. No. B6408028
CAS RN: 1262010-05-8
M. Wt: 314.29 g/mol
InChI Key: CHAOLUHYCDDHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% (3-NECB-95) is an organic compound commonly used in scientific research applications. It is a derivative of the nitrobenzoic acid family and is used in a variety of biochemical and physiological experiments. This compound is known for its stability and versatility, making it an ideal choice for researchers.

Mechanism of Action

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% acts as an inhibitor of enzymes that are involved in the metabolism of drugs. It binds to the active sites of these enzymes, preventing them from metabolizing the drugs. This increases the amount of the drug that is available to the body and increases its effectiveness. Additionally, 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% can act as a substrate for certain enzymes, allowing them to catalyze the synthesis of other compounds.
Biochemical and Physiological Effects
3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the effectiveness of certain drugs, as discussed above. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have a protective effect against certain types of cancer.

Advantages and Limitations for Lab Experiments

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize, making it a cost-effective choice for researchers. Additionally, it is very stable, making it a reliable choice for experiments. The main limitation of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is that it can only be used in experiments that involve the metabolism of drugs.

Future Directions

The future of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is promising. It has potential applications in the development of new drugs and in the synthesis of other compounds. Additionally, further research is needed to determine the exact mechanisms of action of this compound and to explore its potential therapeutic uses. Finally, 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% could be used to study the effects of drugs on different organs and systems of the body.

Synthesis Methods

The synthesis of 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is a relatively straightforward process. It begins with the synthesis of the parent compound, nitrobenzoic acid, which is accomplished through the nitration of benzene with nitric acid. The nitrobenzoic acid is then reacted with ethylamine to form 3-(N-ethylaminocarbonyl)phenyl)-5-nitrobenzoic acid. Finally, the compound is purified using distillation to achieve 95% purity.

Scientific Research Applications

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is widely used in scientific research applications. It is commonly used in biochemical and physiological experiments to study the effects of various compounds on the human body. It is also used to investigate the mechanisms of action of certain compounds and to study the effects of drugs on the body. Additionally, 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95% is used in the synthesis of other compounds and in the development of new drugs.

properties

IUPAC Name

3-[3-(ethylcarbamoyl)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-17-15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(8-12)18(22)23/h3-9H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAOLUHYCDDHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691388
Record name 3'-(Ethylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(N-Ethylaminocarbonyl)phenyl]-5-nitrobenzoic acid

CAS RN

1262010-05-8
Record name 3'-(Ethylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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